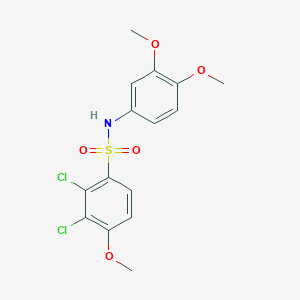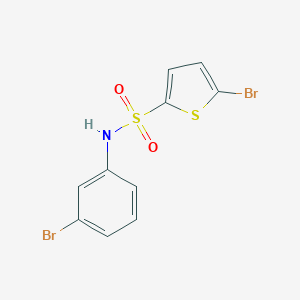![molecular formula C25H25BrClN3O3S B296986 N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B296986.png)
N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylpiperazine with an appropriate acylating agent to form the intermediate piperazine derivative.
Introduction of the Bromophenyl Group: The intermediate is then reacted with 3-bromophenylamine under controlled conditions to introduce the bromophenyl group.
Sulfonamide Formation: Finally, the compound is treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with different oxidation states.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Material Science: Utilized in the synthesis of advanced materials with unique properties.
Biological Studies: Employed in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: Used in the development of new catalysts or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N’-(3-chlorophenyl)urea
- N-(3-bromophenyl)-4-chlorobenzamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25BrClN3O3S |
|---|---|
Molecular Weight |
562.9 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H25BrClN3O3S/c1-19-8-10-24(11-9-19)34(32,33)30(23-7-2-4-20(26)16-23)18-25(31)29-14-12-28(13-15-29)22-6-3-5-21(27)17-22/h2-11,16-17H,12-15,18H2,1H3 |
InChI Key |
MSZRGABXRNHGQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296903.png)
![N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B296906.png)

![2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296908.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide](/img/structure/B296915.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide](/img/structure/B296917.png)
![2-[2,5-dichloro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296918.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B296919.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296921.png)
![2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296922.png)
![4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B296923.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296925.png)
![N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296926.png)
